Clindamycin is a semi-synthetic lincosamide antibiotic. [] It is derived from lincomycin, a naturally occurring antibiotic produced by the bacterium Streptomyces lincolnensis. [] Clindamycin is often employed in research settings to study bacterial resistance mechanisms, biofilm formation, and the impact of antibiotics on the microbiome.
The synthesis of Clindamycin Heptadecanoate typically involves esterification reactions where Clindamycin is reacted with heptadecanoic acid or its derivatives. A common method includes the use of acid catalysts to facilitate the reaction between Clindamycin and heptadecanoic acid, producing the ester linkage characteristic of this compound.
The molecular structure of Clindamycin Heptadecanoate can be represented as follows:
Clindamycin Heptadecanoate primarily undergoes hydrolysis in biological systems, converting back to Clindamycin and heptadecanoic acid. The hydrolysis can be catalyzed by both acidic and basic conditions:
Clindamycin Heptadecanoate exerts its antibacterial effects through inhibition of protein synthesis in bacteria. The mechanism involves:
The effectiveness of this compound can vary based on the susceptibility of different bacterial strains.
Clindamycin Heptadecanoate has several applications in medicine:
Clindamycin heptadecanoate (CAS No. 1123211-69-7) is a semi-synthetic ester derivative of the lincosamide antibiotic clindamycin. Its molecular formula is C35H65ClN2O6S, with a molecular weight of 677.42 g/mol [8]. Structurally, it features a heptadecanoic acid (C17 fatty acid chain) esterified at the 2-hydroxyl position of the clindamycin sugar moiety, distinguishing it from the pharmacologically active clindamycin palmitate (C16 fatty acid chain) [5]. The IUPAC name designates its stereochemistry:(2R,3R,4S,5R,6R)-6-((1S,2R)-2-Chloro-1-((2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxamido)propyl)-4,5-dihydroxy-2-(methylthio)tetrahydro-2H-pyran-3-yl heptadecanoate [5].
This esterification modulates the compound's lipophilicity, evidenced by its increased molecular weight compared to clindamycin (424.98 g/mol) or clindamycin palmitate (699.85 g/mol) [2] [9]. Unlike clindamycin palmitate—a prodrug designed for oral absorption—the heptadecanoate variant lacks therapeutic indications and arises primarily as a synthesis byproduct.
Table 1: Comparative Structural Features of Clindamycin Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Ester Chain Length | Primary Role |
---|---|---|---|---|
Clindamycin | C18H33ClN2O5S | 424.98 | N/A | Parent antibiotic |
Clindamycin palmitate | C34H63ClN2O6S·HCl | 699.85 | C16 | Orally administered prodrug |
Clindamycin heptadecanoate | C35H65ClN2O6S | 677.42 | C17 | Process-related impurity |
Clindamycin’s discovery in 1966 by Magerlein, Birkenmeyer, and Kagan at Upjohn marked a pivotal advancement beyond the parent compound lincomycin [4] [9]. Early modifications focused on enhancing lincomycin’s spectrum and bioavailability, leading to the 7(S)-chloro-7-deoxylincomycin derivative—clindamycin—which showed superior activity against Gram-positive anaerobes [9].
The "golden era" of antibiotic development (1940–1962) yielded most antibiotic classes in use today, but innovation stagnated post-1987, creating a "discovery void" [10]. Within this context, esterification emerged as a key strategy to optimize drug delivery. Clindamycin palmitate (approved 1970) exemplified this approach, enabling pediatric formulations through improved solubility [1] [9]. Heptadecanoate derivatives like clindamycin heptadecanoate represent deliberate structural explorations during this period, though they never achieved therapeutic status. Modern efforts, such as Harvard’s development of iboxamycin (an oxepane-fused clindamycin derivative), continue to leverage core lincosamide chemistry to overcome resistance [4].
Clindamycin heptadecanoate is a critical process-related impurity in clindamycin palmitate hydrochloride synthesis. During manufacturing, palmitoyl chloride (C16H31ClO) acylates clindamycin’s sugar moiety. However, commercial palmitoyl chloride contains homologous impurities—including heptadecanoyl chloride (C17H33ClO)—at concentrations up to 0.2% [2]. These contaminants react with clindamycin, generating ester impurities like clindamycin heptadecanoate.
Analytical studies using HPLC and LC-MS have identified up to 12 impurities in clindamycin palmitate batches, with clindamycin heptadecanoate among the most structurally analogous [2]. Its presence necessitates rigorous chromatographic separation, as highlighted in impurity profiling protocols:
"The HPLC analysis of clindamycin palmitate hydrochloride bulk drug revealed the presence of 12 impurities... isolated by preparative HPLC and characterized using spectral data" [2].
Table 2: Key Process Impurities in Clindamycin Palmitate Synthesis
Precursor Impurity | Resulting Clindamycin Ester | Carbon Chain Length | Typical Concentration |
---|---|---|---|
Lauroyl chloride | Clindamycin laurate | C12 | 0.05–0.2% |
Myristyl chloride | Clindamycin myristate | C14 | 0.05–0.2% |
Heptadecanoyl chloride | Clindamycin heptadecanoate | C17 | 0.05–0.2% |
Stearoyl chloride | Clindamycin stearate | C18 | 0.05–0.2% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7